

# Technical Support Center: C18H19BrN4O5 (Capivasertib/AZD5363) Off-Target Effects in

# **Biological Assays**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | C18H19BrN4O5 |           |
| Cat. No.:            | B15172104    | Get Quote |

Welcome to the technical support center for researchers, scientists, and drug development professionals working with **C18H19BrN4O5**, commonly known as Capivasertib or AZD5363. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the off-target effects of this potent pan-AKT inhibitor observed in biological assays.

## Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of C18H19BrN4O5 (Capivasertib/AZD5363)?

A1: Capivasertib is a potent, orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (also known as protein kinase B): AKT1, AKT2, and AKT3. [1][2][3][4] Its primary mechanism of action is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to decreased cell proliferation and survival.[1][2][4][5]

Q2: What are the most commonly observed off-target or adverse effects of Capivasertib in preclinical and clinical studies?

A2: The most frequently reported adverse effects, which can be considered off-target effects in a broader biological context, include hyperglycemia, diarrhea, and skin rash.[1][6] These effects are generally manageable and are often a direct consequence of inhibiting the ubiquitously expressed AKT kinase in non-target tissues.



Q3: Is a comprehensive kinase selectivity profile (kinome scan) for Capivasertib publicly available?

A3: While Capivasertib is described as a selective pan-AKT inhibitor, a comprehensive, publicly available kinome scan profiling its activity against a broad panel of kinases is not readily found in the literature. Limited data indicates its potent inhibition of AKT1, AKT2, and AKT3, with some activity against P70S6K and PKA, and lower activity towards ROCK1/2.[7] Researchers should be aware that at higher concentrations, off-target kinase inhibition is a possibility and should be assessed empirically in their systems if unexpected phenotypes are observed.

# Troubleshooting Guides Issue 1: Unexpected Hyperglycemia in In Vitro or In Vivo Models

#### Symptoms:

- Elevated glucose levels in cell culture media.
- Hyperglycemia in animal models.
- Altered cellular metabolism skewed away from glycolysis.

Potential Cause: Hyperglycemia is a well-documented "on-target" effect of AKT inhibition in non-cancerous cells. AKT is a crucial component of the insulin signaling pathway. By inhibiting AKT, Capivasertib induces a state of insulin resistance, leading to reduced glucose uptake by peripheral tissues (e.g., muscle and adipose tissue) and potentially increased glucose production by the liver.

Troubleshooting and Mitigation Strategies:

- Confirm On-Target Effect: Verify that the observed hyperglycemia correlates with the inhibition of downstream targets of AKT in your model system (e.g., decreased phosphorylation of GSK3β or PRAS40).
- In Vitro Model Adjustment: When culturing cells sensitive to glucose fluctuations, consider using media with physiological glucose concentrations and monitor glucose levels regularly.



- In Vivo Model Management: In animal studies, monitor blood glucose levels frequently. For prolonged studies, consider dietary modifications (e.g., low-carbohydrate diet) to manage hyperglycemia.
- Experimental Control: For mechanism-of-action studies, use an inactive analogue of Capivasertib if available, or an AKT inhibitor with a different chemical scaffold to confirm that the observed metabolic changes are due to AKT inhibition.

# Issue 2: Compromised Intestinal Epithelial Barrier Integrity or Diarrhea in Models

#### Symptoms:

- Decreased transepithelial electrical resistance (TEER) in in vitro intestinal epithelial models (e.g., Caco-2 monolayers).
- · Increased paracellular permeability.
- Diarrhea in animal models.

Potential Cause: The precise mechanism of Capivasertib-induced diarrhea is not fully elucidated, but it is likely related to the role of the PI3K/AKT pathway in maintaining the integrity and function of the intestinal epithelium.[8] Inhibition of AKT may disrupt tight junctions and normal ion transport, leading to increased intestinal permeability and secretory diarrhea.[8]

#### Troubleshooting and Mitigation Strategies:

- Assess Barrier Function: In in vitro models, perform TEER measurements and paracellular flux assays (e.g., using FITC-dextran) to quantify the effect of Capivasertib on barrier integrity.
- Investigate Ion Transport: Use specific ion channel inhibitors to dissect the potential mechanisms of altered fluid secretion in intestinal epithelial cells.
- Animal Model Monitoring: In animal studies, closely monitor for signs of diarrhea and dehydration. Administer supportive care as needed.



• Histological Analysis: Examine intestinal tissue from treated animals for any morphological changes, such as villous atrophy or inflammation.

# Issue 3: Skin Rash or Keratinocyte-Related Phenotypes Symptoms:

- Skin rashes, including maculopapular and lichenoid eruptions, in animal models.[9]
- Altered proliferation or differentiation of keratinocytes in culture.

Potential Cause: The PI3K/AKT signaling pathway is involved in keratinocyte proliferation, differentiation, and survival. Inhibition of AKT, particularly AKT2, has been suggested to contribute to cutaneous toxicities.[10] Capivasertib may disrupt the normal homeostasis of the epidermis, leading to inflammatory responses and altered differentiation programs.

Troubleshooting and Mitigation Strategies:

- In Vitro Keratinocyte Assays: Culture primary keratinocytes or cell lines and assess the impact of Capivasertib on their proliferation (e.g., BrdU incorporation) and differentiation (e.g., expression of keratin markers like KRT1, KRT10, and involucrin).
- Histopathological Examination: Analyze skin biopsies from treated animals to characterize the nature of the rash and identify the cell types involved.
- Cytokine Profiling: Measure the levels of inflammatory cytokines in skin tissue or in the supernatant of treated keratinocyte cultures to investigate the underlying inflammatory mechanisms.
- Dose-Response Analysis: Determine if the observed skin effects are dose-dependent to understand the therapeutic window.

### **Quantitative Data Summary**

Table 1: In Vitro Potency of Capivasertib (AZD5363) Against AKT Isoforms and Other Kinases



| Target | IC50 (nM)      | Assay Type |
|--------|----------------|------------|
| AKT1   | 3              | Cell-free  |
| AKT2   | 7              | Cell-free  |
| AKT3   | 7              | Cell-free  |
| P70S6K | Similar to AKT | Cell-free  |
| PKA    | Similar to AKT | Cell-free  |
| ROCK1  | Lower activity | Cell-free  |
| ROCK2  | 56             | Cell-free  |

#### Source:[7]

Table 2: Common Adverse Events Observed in Clinical Trials of Capivasertib

| Adverse Event      | Grade ≥3 Incidence |
|--------------------|--------------------|
| Hyperglycemia      | 20-24%             |
| Diarrhea           | 14-17%             |
| Maculopapular Rash | 11-16%             |

#### Source:[1]

# Experimental Protocols

# **Protocol 1: In Vitro Glucose Uptake Assay**

This protocol is adapted from standard methodologies to assess the effect of a compound on glucose uptake in cultured cells (e.g., adipocytes, myotubes, or cancer cell lines).

#### Materials:

• Cells of interest cultured in appropriate plates (e.g., 12-well or 24-well).



- · Krebs-Ringer-HEPES (KRH) buffer.
- 2-deoxy-D-[3H]-glucose or a non-radioactive colorimetric glucose uptake assay kit.
- Insulin solution (100 nM).
- Capivasertib (C18H19BrN4O5) at desired concentrations.
- Phloretin (a glucose transporter inhibitor, as a negative control).
- Scintillation fluid and a scintillation counter (for radioactive method).
- Plate reader (for colorimetric method).

#### Procedure:

- Seed cells and allow them to adhere and grow to the desired confluency.
- Serum-starve the cells for 3-4 hours in serum-free medium.
- Pre-treat the cells with Capivasertib or vehicle control for the desired time (e.g., 1-2 hours).
- · Wash the cells twice with KRH buffer.
- Add KRH buffer containing either vehicle or 100 nM insulin to the respective wells and incubate for 30 minutes at 37°C.
- Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose (final concentration ~0.5 μCi/mL) to each well. For non-radioactive assays, follow the kit manufacturer's instructions.
- Incubate for 5-10 minutes at 37°C.
- Stop the uptake by washing the cells three times with ice-cold KRH buffer containing phloretin.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
- For the radioactive method, transfer the lysate to a scintillation vial, add scintillation fluid, and count the radioactivity.



- For the colorimetric method, proceed according to the kit's instructions and measure the absorbance.
- Normalize the glucose uptake to the protein concentration of each well.

# **Visualizations**





Click to download full resolution via product page

Caption: The PI3K/AKT signaling pathway and the point of inhibition by Capivasertib.





Click to download full resolution via product page

Caption: Mechanism of Capivasertib-induced hyperglycemia via inhibition of AKT in the insulin signaling pathway.





Click to download full resolution via product page

Caption: General experimental workflow for investigating the effects of Capivasertib.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. "The emerging role of capivasertib in breast cancer" PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Capivasertib? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. capivasertib My Cancer Genome [mycancergenome.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]



- 8. droracle.ai [droracle.ai]
- 9. Capivasertib-induced polymorphous lichenoid exanthem: Report of a novel AKT kinase inhibitor-related drug eruption PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: C18H19BrN4O5
   (Capivasertib/AZD5363) Off-Target Effects in Biological Assays]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b15172104#c18h19brn4o5-off-target-effects-in-biological-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com